molecular formula C22H19BrN4O3 B13131795 1,4,5,8-Tetraamino-2-bromo-7-(2-phenylethoxy)anthracene-9,10-dione CAS No. 88603-43-4

1,4,5,8-Tetraamino-2-bromo-7-(2-phenylethoxy)anthracene-9,10-dione

Cat. No.: B13131795
CAS No.: 88603-43-4
M. Wt: 467.3 g/mol
InChI Key: BMTPNKOGQHWFGX-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2-bromo-7-phenethoxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes multiple amino groups, a bromine atom, and a phenethoxy group attached to the anthracene-9,10-dione core. Anthraquinone derivatives are known for their diverse applications in various fields, including dye manufacturing, photothermal conversion, and as intermediates in organic synthesis.

Preparation Methods

Chemical Reactions Analysis

1,4,5,8-Tetraamino-2-bromo-7-phenethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The amino groups can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4,5,8-Tetraamino-2-bromo-7-phenethoxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,5,8-tetraamino-2-bromo-7-phenethoxyanthracene-9,10-dione involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the bromine and phenethoxy groups can participate in hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards different targets, influencing its biological activity. The pathways involved may include inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

1,4,5,8-Tetraamino-2-bromo-7-phenethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:

The uniqueness of 1,4,5,8-tetraamino-2-bromo-7-phenethoxyanthracene-9,10-dione lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications in photothermal conversion and organic synthesis.

Properties

CAS No.

88603-43-4

Molecular Formula

C22H19BrN4O3

Molecular Weight

467.3 g/mol

IUPAC Name

1,4,5,8-tetraamino-2-bromo-7-(2-phenylethoxy)anthracene-9,10-dione

InChI

InChI=1S/C22H19BrN4O3/c23-11-8-12(24)15-17(19(11)26)22(29)18-16(21(15)28)13(25)9-14(20(18)27)30-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7,24-27H2

InChI Key

BMTPNKOGQHWFGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)Br)N)N

Origin of Product

United States

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